Dimethyl 2-(thiazol-2-yl)malonate
Description
Properties
IUPAC Name |
dimethyl 2-(1,3-thiazol-2-yl)propanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4S/c1-12-7(10)5(8(11)13-2)6-9-3-4-14-6/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJHVRNNGDPHJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=NC=CS1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification of Thiazole-2-Carboxylic Acid
This method involves reacting thiazole-2-carboxylic acid with dimethyl malonate in the presence of a base or acid catalyst. A representative procedure adapted from dimethyl malonate synthesis protocols involves:
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Acid-catalyzed esterification : Thiazole-2-carboxylic acid is treated with excess methanol and sulfuric acid under reflux conditions, facilitating ester bond formation.
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Base-mediated coupling : Sodium hydride or potassium carbonate deprotonates dimethyl malonate, enabling nucleophilic attack by the thiazole carboxylate anion.
Key variables :
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Catalyst loading : Sulfuric acid (1–2 equiv relative to carboxylic acid) achieves yields >75% in esterification.
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Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates in base-mediated routes.
Reaction Condition Optimization
Optimal parameters for synthesizing this compound vary significantly between laboratory and industrial settings. The table below summarizes critical findings from comparative studies:
Table 1: Comparative Analysis of Reaction Conditions
Critical insights :
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Acid-catalyzed routes favor shorter reaction times but require stringent temperature control to avoid byproduct formation.
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Base-mediated methods achieve higher enantiopurity in asymmetric syntheses, though at the cost of extended reaction durations.
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Industrial protocols utilize continuous flow reactors to enhance heat transfer and minimize side reactions, achieving near-quantitative yields.
Purification and Isolation Techniques
Post-synthesis purification is critical due to the compound’s sensitivity to hydrolysis and thermal degradation. Common methods include:
Distillation and Phase Separation
Chromatographic Refinement
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Silica gel chromatography : Resolves residual thiazole precursors using hexane/ethyl acetate gradients (3:1 to 1:2 v/v).
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Recrystallization : Methanol/water mixtures (4:1 v/v) yield crystals with >99.5% purity, as validated by HPLC.
Industrial-Scale Production Strategies
Large-scale synthesis demands adaptations for cost-efficiency and safety:
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Continuous flow reactors : Reduce reaction times from hours to minutes via enhanced mass/heat transfer.
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Catalyst recycling : Heterogeneous acid resins (e.g., Amberlyst-15) are reused for >10 cycles without significant activity loss.
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Waste minimization : Byproduct sodium chloride from acidification steps is repurposed for other industrial processes.
Table 2: Industrial Process Metrics
| Metric | Performance Data |
|---|---|
| Annual capacity | 500–700 metric tons |
| Production cost | $12–15/kg |
| Purity | ≥99.5% (HPLC) |
| Energy consumption | 8–10 kWh/kg |
Emerging Methodologies and Catalytic Innovations
Recent advances focus on sustainable chemistry and asymmetric synthesis:
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Organocatalysis : Cinchona alkaloid derivatives induce enantioselectivity in malonate-thiazole couplings, achieving 56–99% ee.
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Microwave assistance : Reduces esterification times to 15–30 minutes with 5–10% higher yields compared to conventional heating.
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Biocatalytic routes : Lipases (e.g., Candida antarctica) catalyze esterifications under mild conditions (pH 7, 40°C), though yields remain suboptimal (45–60%) .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(thiazol-2-yl)malonate undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thiazole ring can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
Dimethyl 2-(thiazol-2-yl)malonate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives, which are valuable in organic synthesis and materials science.
Biology: Thiazole derivatives have shown potential as antimicrobial, antifungal, and anticancer agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Dimethyl 2-(thiazol-2-yl)malonate and its derivatives involves interactions with various molecular targets. The thiazole ring can interact with enzymes, receptors, and other biomolecules, modulating their activity. For example, thiazole derivatives can inhibit enzymes involved in microbial growth, leading to antimicrobial effects . Additionally, the compound can interact with cellular pathways, influencing processes such as inflammation and cell proliferation .
Comparison with Similar Compounds
(a) Substituent Effects on Thiazole Rings
- Dimethyl 2-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-(2-nitrophenyl)malonate (MW: 384.79 g/mol, Purity: >90%): Incorporates a chloro-substituted thiazole and a nitroaryl group, enhancing electrophilic reactivity. This compound is tailored for agrochemical applications due to its halogenated thiazole core .
- Dimethyl 2-(Benzofuran-2-yl((6-chlorobenzo[d]thiazol-2-yl)amino)methyl)malonate: Features a chlorobenzo[d]thiazole group linked to a benzofuran system. Exhibits a melting point of 85–87°C and 81% yield. The chloro-substitution on the benzothiazole enhances anti-TMV (Tobacco Mosaic Virus) activity, achieving a 55.55% inhibition rate at 500 µg/mL, comparable to the commercial agent ningnanmycin .
(b) Methoxy vs. Chloro Substituents
- Dimethyl 2-(Benzofuran-2-yl((6-methoxybenzo[d]thiazol-2-yl)amino)methyl)malonate: Replacing chlorine with methoxy reduces electronegativity, altering solubility and bioactivity. This derivative has a lower melting point (85–87°C vs. 88–90°C for chloro analogs) and similar synthetic yield (81%) .
Malonate Esters with Non-Thiazole Heterocycles
- Dimethyl (2-Methoxyphenoxy)malonate (C₁₂H₁₄O₆, MW: 254.24 g/mol): Substitutes thiazole with a phenoxy group, shifting applications toward polymer or dye intermediates. Its IR and NMR spectra show distinct signals for the methoxyphenoxy moiety .
- Diethyl 2-(2-Phenylacetyl)malonate : A pharmaceutical intermediate with a phenylacetyl group, used in analgesics and antihypertensives. The diethyl ester enhances lipophilicity compared to dimethyl analogs .
Physicochemical and Spectral Comparisons
Table 1: Key Properties of Selected Compounds
Spectral Characteristics:
- NMR: Thiazole-containing derivatives show distinct aromatic proton shifts (δ 7.2–8.1 ppm for thiazole protons) and malonate methyl ester signals (δ 3.6–3.8 ppm) . Methoxy groups in non-thiazole derivatives appear as singlets near δ 3.8 ppm .
- MS : Molecular ion peaks align with calculated masses (e.g., [M+H]⁺ at m/z 519.41 for chlorobenzo[d]thiazole derivatives) .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing dimethyl 2-(thiazol-2-yl)malonate?
- Methodological Answer : The synthesis typically involves a multi-step process:
- Step 1 : Alkylation of dimethyl malonate using a halogenated thiazole derivative (e.g., 2-chlorothiazole) in the presence of a strong base (e.g., NaH or KOtBu) and polar aprotic solvents like DMF or DMSO .
- Step 2 : Purification via column chromatography or recrystallization to achieve >90% purity, as confirmed by HPLC or NMR .
- Key Reagents : Allyl bromide, nitric acid, and sulfuric acid are used for functional group modifications in related malonate-thiazole derivatives .
Q. How is the compound characterized for structural confirmation?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR to confirm ester groups (δ ~3.7 ppm for methoxy protons) and thiazole ring protons (δ ~7.5–8.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to validate the molecular ion peak at m/z 384.79 (C₁₅H₁₃ClN₂O₆S) .
- X-ray Crystallography : For derivatives like dimethyl 2-(2,4,6-trimethoxybenzyl)malonate, crystal structure analysis resolves bond angles and stereochemistry .
Q. What are the primary biological screening models for this compound?
- Methodological Answer :
- Antimicrobial Assays : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values reported .
- Anticancer Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values; mechanisms may involve thiazole-mediated enzyme inhibition .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Methodological Answer :
- Solvent Systems : Replace DMF with DMSO to enhance nucleophilicity in alkylation steps, improving yields by 15–20% .
- Catalysis : Use phase-transfer catalysts (e.g., TBAB) to accelerate reactions under milder conditions .
- Industrial Methods : Continuous flow reactors reduce side reactions and improve scalability, as demonstrated in nitration protocols for dinitrophenyl analogs .
Q. How do structural modifications (e.g., nitro or allyl groups) impact biological activity?
- Methodological Answer :
- SAR Studies :
- Nitro Groups : Enhance electron-deficient character, improving binding to bacterial DNA gyrase (observed in dinitrophenyl derivatives with MIC ≤5 µg/mL) .
- Allyl Groups : Increase lipophilicity, enhancing membrane permeability in cancer cell assays (e.g., IC₅₀ reduction from 50 µM to 25 µM in allyl-substituted analogs) .
- Theoretical Modeling : DFT calculations align with experimental data, showing nitro groups stabilize charge-transfer complexes with target enzymes .
Q. How to resolve contradictions in spectral data for malonate-thiazole derivatives?
- Methodological Answer :
- Dynamic Effects : Conformational flexibility in the malonate backbone may cause splitting in NMR peaks; use variable-temperature NMR to confirm .
- Impurity Analysis : LC-MS/MS identifies byproducts (e.g., unreacted thiazole intermediates) that distort spectral interpretations .
Q. What strategies mitigate toxicity in preclinical studies?
- Methodological Answer :
- Prodrug Design : Ester hydrolysis to carboxylic acid derivatives reduces hepatotoxicity, as shown in pharmacokinetic studies of diethyl malonate analogs .
- Chelation : Thiazole-metal complexes (e.g., Zn²⁺) lower reactive oxygen species (ROS) generation in vitro .
Data Contradiction Analysis
Q. How to address discrepancies between computational predictions and experimental bioactivity?
- Methodological Answer :
- Re-evaluate Force Fields : Adjust solvation parameters in molecular docking (e.g., GROMACS) to account for solvent effects on thiazole ring polarization .
- Experimental Validation : Repeat assays under controlled O₂ levels; nitro groups may exhibit redox-dependent activity shifts .
Material Science Applications
Q. Can this compound serve as a monomer for functional polymers?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
